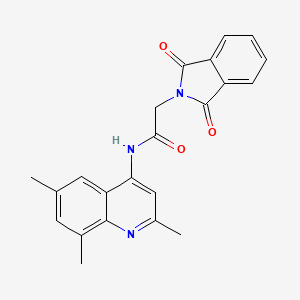

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(2,6,8-trimethylquinolin-4-yl)acetamide

Description

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(2,6,8-trimethylquinolin-4-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a phthalimide group and a quinoline moiety, which are linked through an acetamide bridge

Properties

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)-N-(2,6,8-trimethylquinolin-4-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O3/c1-12-8-13(2)20-17(9-12)18(10-14(3)23-20)24-19(26)11-25-21(27)15-6-4-5-7-16(15)22(25)28/h4-10H,11H2,1-3H3,(H,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPRMNEGPEFVZLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=CC(=N2)C)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(2,6,8-trimethylquinolin-4-yl)acetamide typically involves the following steps:

Formation of the Phthalimide Group: The phthalimide group can be synthesized by reacting phthalic anhydride with ammonia or a primary amine.

Quinoline Derivative Preparation: The quinoline moiety can be prepared through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent.

Coupling Reaction: The final step involves coupling the phthalimide and quinoline derivatives through an acetamide linkage. This can be achieved by reacting the phthalimide derivative with an appropriate acylating agent in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(2,6,8-trimethylquinolin-4-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution Reagents: Halogens, alkylating agents, or acylating agents.

Major Products

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes or as a potential therapeutic agent.

Medicine: Investigated for its potential pharmacological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(2,6,8-trimethylquinolin-4-yl)acetamide would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Phthalimide Derivatives: Compounds containing the phthalimide group, such as thalidomide, which is known for its immunomodulatory effects.

Quinoline Derivatives: Compounds like chloroquine and quinine, which are well-known for their antimalarial activity.

Uniqueness

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(2,6,8-trimethylquinolin-4-yl)acetamide is unique due to the combination of the phthalimide and quinoline moieties, which may confer distinct biological activities and chemical properties compared to other compounds.

Biological Activity

The compound 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(2,6,8-trimethylquinolin-4-yl)acetamide is a derivative of isoindole and quinoline structures, known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 302.34 g/mol. The structural features include a dioxoisoindole moiety and a trimethylquinoline substituent, which are crucial for its biological interactions.

Anticancer Properties

Research indicates that compounds similar to This compound exhibit significant anticancer properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HCT116 (Colon Cancer) | 3.29 | |

| MCF7 (Breast Cancer) | 0.28 | |

| A549 (Lung Cancer) | 0.52 |

These results suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Kinases : Similar compounds have shown inhibition of key kinases involved in cancer progression, particularly ERK1/2 pathways.

- Apoptosis Induction : Activation of caspases has been observed in treated cancer cells, leading to programmed cell death.

- Cell Cycle Modulation : The compound may induce G1/S phase transition in cancer cells, disrupting normal cell cycle progression.

Case Studies

Several studies have reported on the biological activities of related compounds:

-

Study on Quinoline Derivatives : A study highlighted the anticancer potential of quinoline derivatives with IC50 values significantly lower than traditional chemotherapeutics like doxorubicin.

- Findings : Compounds with specific substitutions on the quinoline ring showed enhanced activity against various cancer types.

-

Isoindole Analogs : Another research effort focused on isoindole derivatives demonstrated their ability to inhibit tumor growth in vivo models.

- Results : These analogs exhibited selective toxicity towards cancer cells while sparing normal cells.

Q & A

Q. What are the key functional groups and structural features influencing the reactivity of this compound?

The compound contains an isoindole-1,3-dione moiety, a quinoline core with methyl substituents, and an acetamide linker. The isoindole-1,3-dione group is electron-deficient, enabling nucleophilic attack at its carbonyl centers, while the quinoline ring facilitates π-π stacking interactions and hydrogen bonding. The acetamide bridge allows conformational flexibility, influencing binding affinity in biological systems . Methodologically, reactivity can be probed via nucleophilic substitution assays (e.g., with amines or thiols) under controlled pH and solvent conditions (e.g., DMF or THF) .

Q. What strategies are recommended for synthesizing this compound with high purity?

Synthesis typically involves multi-step routes:

- Step 1: Functionalization of the quinoline core via Friedländer or Skraup synthesis, introducing methyl groups at positions 2, 6, and 7.

- Step 2: Coupling the isoindole-1,3-dione derivative to the quinoline-4-amine intermediate using carbodiimide-mediated amidation (e.g., EDCI/HOBt in DCM).

- Purification: Column chromatography (silica gel, eluent: 5–10% MeOH/DCM) or recrystallization (ethanol/water) to achieve >95% purity .

Q. How can researchers characterize the compound’s solubility and stability for in vitro assays?

- Solubility: Test in DMSO (primary stock), followed by dilution in PBS or cell culture media. Use dynamic light scattering (DLS) to detect aggregation.

- Stability: Perform accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC-UV monitoring. Adjust buffer pH (6–8) to minimize hydrolysis of the acetamide bond .

Advanced Research Questions

Q. How to resolve contradictions in biological activity data across different assay systems?

Discrepancies may arise from differences in cell permeability, metabolic stability, or off-target interactions. To address this:

- Conduct parallel assays in cell-free (e.g., enzyme inhibition) vs. cell-based systems.

- Use LC-MS to quantify intracellular compound levels and correlate with activity.

- Perform computational docking to identify potential off-target binding sites (e.g., using AutoDock Vina) .

Q. What computational methods optimize reaction conditions for scaled-up synthesis?

Apply quantum mechanical calculations (DFT) to model transition states and identify rate-limiting steps. Pair this with cheminformatics tools (e.g., ICReDD’s reaction path search) to screen solvent/catalyst combinations. For example:

- Catalyst: Pd(OAc)₂ for Suzuki-Miyaura coupling of aromatic intermediates.

- Solvent: Optimize dielectric constant (ε) using COSMO-RS simulations to enhance yield .

Q. How to design structure-activity relationship (SAR) studies for isoindole-quinoline hybrids?

- Core modifications: Synthesize analogs with varied substituents (e.g., -CF₃, -OCH₃) on the quinoline ring.

- Linker optimization: Replace acetamide with sulfonamide or urea groups to assess steric/electronic effects.

- Assays: Test against target enzymes (e.g., kinases) using fluorescence polarization or SPR. Data analysis via multivariate regression (e.g., PLS) identifies key physicochemical drivers (e.g., logP, H-bond donors) .

Q. What methodologies validate target engagement in complex biological matrices?

- Cellular thermal shift assay (CETSA): Monitor protein thermal stability shifts in lysates treated with the compound.

- Photoaffinity labeling: Incorporate a diazirine moiety into the compound for UV-induced crosslinking, followed by pull-down and MS/MS identification of bound proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.